4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+): is a complex organometallic compound that features a pyridine ligand substituted with a tert-butyl group and a fluorobenzene moiety, coordinated to an iridium ion in the +3 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the following steps:
Formation of the Pyridine Ligand: The pyridine ligand is synthesized by reacting 4-tert-butylpyridine with 4-fluorobenzene under specific conditions to introduce the fluorobenzene moiety.
Coordination to Iridium: The synthesized ligand is then coordinated to an iridium precursor, such as iridium trichloride, under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various types of chemical reactions, including:
Oxidation and Reduction: The iridium center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions and reagents used.
Substitution Reactions: The compound can undergo ligand substitution reactions, where the pyridine or fluorobenzene moieties can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction could produce lower oxidation state species .
Scientific Research Applications
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:
Materials Science: The compound is explored for its potential in the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) involves its interaction with molecular targets through coordination chemistry. The iridium center can form stable complexes with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with proteins and DNA, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2-(4-tert-butyl-2-pyridyl)pyridine;iridium(3+): This compound has a similar structure but with additional tert-butyl groups on the pyridine ligand.
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: Another related compound with multiple tert-butyl groups and a terpyridine ligand.
Uniqueness
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to the presence of the fluorobenzene moiety, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in certain applications .
Properties
Molecular Formula |
C45H45F3IrN3 |
---|---|
Molecular Weight |
877.1 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H15FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4,6-10H,1-3H3;/q3*-1;+3 |
InChI Key |
ZYZHMYJZIZLDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.